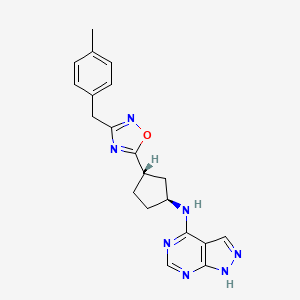
NMDA receptor antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NMDA receptor antagonist 2 is a compound that inhibits the action of the N-methyl-D-aspartate receptor. This receptor is a type of glutamate receptor and ion channel protein found in nerve cells. NMDA receptor antagonists are used in various medical and research applications due to their ability to modulate synaptic plasticity and memory functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NMDA receptor antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary depending on the desired properties and purity of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
NMDA receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
NMDA receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of chemical reactions and the properties of NMDA receptors.
Biology: Employed in research on synaptic plasticity, memory, and learning processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as depression, schizophrenia, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
NMDA receptor antagonist 2 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions into the nerve cells, which is essential for synaptic plasticity and memory formation. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to glutamate signaling and calcium homeostasis.
Comparison with Similar Compounds
Similar Compounds
Ketamine: A well-known NMDA receptor antagonist used as an anesthetic and for its antidepressant effects.
Dextromethorphan: Commonly used as a cough suppressant and also exhibits NMDA receptor antagonist properties.
Phencyclidine (PCP): Known for its dissociative and hallucinogenic effects, also acts as an NMDA receptor antagonist.
Uniqueness
NMDA receptor antagonist 2 is unique in its specific binding affinity and selectivity for the NMDA receptor. This makes it a valuable tool in research and potential therapeutic applications, as it can modulate NMDA receptor activity without affecting other receptor systems.
Properties
CAS No. |
875898-41-2 |
|---|---|
Molecular Formula |
C20H21N7O |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(1S,3S)-3-[3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H21N7O/c1-12-2-4-13(5-3-12)8-17-25-20(28-27-17)14-6-7-15(9-14)24-18-16-10-23-26-19(16)22-11-21-18/h2-5,10-11,14-15H,6-9H2,1H3,(H2,21,22,23,24,26)/t14-,15-/m0/s1 |
InChI Key |
JTKNIJDRSHYXLX-GJZGRUSLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=NOC(=N2)[C@H]3CC[C@@H](C3)NC4=NC=NC5=C4C=NN5 |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NOC(=N2)C3CCC(C3)NC4=NC=NC5=C4C=NN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



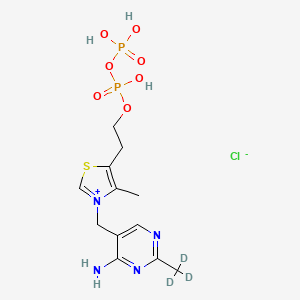
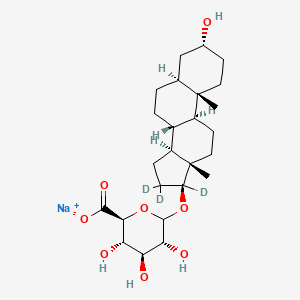
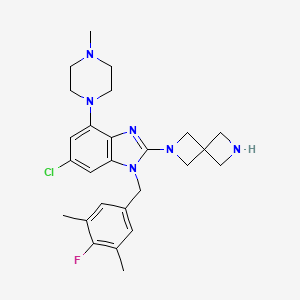


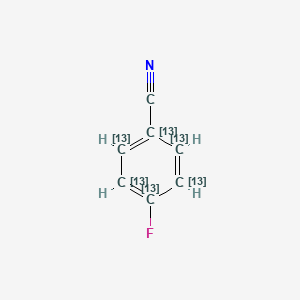
![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
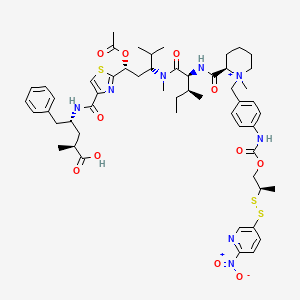
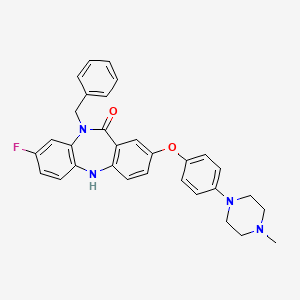
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)


![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
